Saikosaponin H

Description

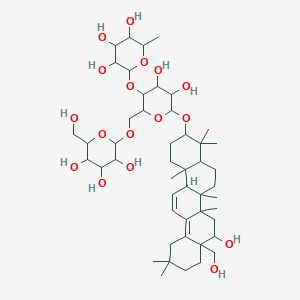

Structure

2D Structure

Properties

IUPAC Name |

2-[4,5-dihydroxy-6-[[8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O17/c1-22-31(52)33(54)37(58)41(61-22)65-39-26(20-60-40-36(57)34(55)32(53)25(19-49)62-40)63-42(38(59)35(39)56)64-30-12-13-45(6)27(44(30,4)5)11-14-46(7)28(45)10-9-23-24-17-43(2,3)15-16-48(24,21-50)29(51)18-47(23,46)8/h9-10,22,25-42,49-59H,11-21H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJMYPPFWASOJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

927.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of Saikosaponin H in Medicinal Plants

Precursor Metabolism Pathways for Saikosaponin H Biosynthesis

The biosynthesis of this compound, like all triterpenoids, relies on the production of the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways to generate these essential building blocks: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, located in the plastids.

The MVA pathway is a primary contributor to the biosynthesis of triterpenoid (B12794562) saponins (B1172615), including this compound. frontiersin.org This pathway commences with the condensation of three acetyl-CoA molecules and proceeds through a series of enzymatic steps to produce IPP. While the specific contribution of the MVA pathway to this compound has not been quantified, its role in the synthesis of the β-amyrin backbone of saikosaponins is well-established.

The MEP pathway, also known as the non-mevalonate pathway, provides an alternative route to IPP and DMAPP. This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. Although primarily associated with the biosynthesis of monoterpenes, diterpenes, and carotenoids in plastids, there is evidence of crosstalk between the MVA and MEP pathways, suggesting a potential contribution of MEP-derived precursors to saikosaponin biosynthesis.

Acetyl-CoA serves as the fundamental starting unit for the MVA pathway. frontiersin.org The initiation of this pathway involves the sequential condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This underscores the critical role of primary metabolism in supplying the necessary carbon skeletons for the intricate secondary metabolic pathways that lead to the formation of this compound.

| Enzyme | Abbreviation | Function in the Pathway |

|---|---|---|

| Acetyl-CoA C-acetyltransferase | AACT | Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. |

| Hydroxymethylglutaryl-CoA synthase | HMGS | Catalyzes the condensation of acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. |

| Hydroxymethylglutaryl-CoA reductase | HMGR | Catalyzes the reduction of HMG-CoA to mevalonate, a key regulatory step in the MVA pathway. |

| Mevalonate kinase | MVK | Phosphorylates mevalonate to form mevalonate-5-phosphate. |

| Phosphomevalonate kinase | PMVK | Phosphorylates mevalonate-5-phosphate to form mevalonate-5-pyrophosphate. |

| Mevalonate pyrophosphate decarboxylase | MVD | Decarboxylates mevalonate-5-pyrophosphate to yield isopentenyl pyrophosphate (IPP). |

| Isopentenyl pyrophosphate isomerase | IDI | Isomerizes IPP to dimethylallyl pyrophosphate (DMAPP). |

| Farnesyl pyrophosphate synthase | FPPS | Catalyzes the sequential condensation of two IPP molecules with DMAPP to form farnesyl pyrophosphate (FPP). |

| Squalene (B77637) synthase | SS | Catalyzes the head-to-head condensation of two FPP molecules to form squalene. |

Enzymatic Transformations in this compound Biosynthetic Route

Following the synthesis of isoprenoid precursors and their assembly into squalene, a series of enzymatic transformations lead to the formation of the core triterpenoid structure of saikosaponins. These reactions are catalyzed by specific enzymes that dictate the final structure of the molecule.

Squalene epoxidase (SE) is a crucial enzyme that catalyzes the stereospecific epoxidation of squalene to 2,3-oxidosqualene (B107256). This reaction is a key committing step in the biosynthesis of triterpenoids and sterols. The formation of 2,3-oxidosqualene is a prerequisite for the subsequent cyclization reactions that generate the diverse array of triterpenoid skeletons.

The cyclization of 2,3-oxidosqualene is a pivotal branch point in triterpenoid biosynthesis. In the formation of oleanane-type saikosaponins like this compound, the enzyme beta-amyrin (B1666858) synthase (β-AS) catalyzes the cyclization of 2,3-oxidosqualene to produce the pentacyclic triterpene, β-amyrin. This forms the fundamental backbone of this compound. Subsequent modifications to this β-amyrin skeleton, such as hydroxylations and glycosylations catalyzed by cytochrome P450 monooxygenases and UDP-glycosyltransferases respectively, are responsible for the vast structural diversity observed among saikosaponins. While the specific enzymes that catalyze the final modifications to produce this compound have not been fully elucidated, it is understood to be derived from this general pathway.

| Compound Name |

|---|

| This compound |

| Isopentenyl pyrophosphate (IPP) |

| Dimethylallyl pyrophosphate (DMAPP) |

| Acetyl-CoA |

| Acetoacetyl-CoA |

| 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| Mevalonate |

| Mevalonate-5-phosphate |

| Mevalonate-5-pyrophosphate |

| Farnesyl pyrophosphate (FPP) |

| Squalene |

| 2,3-oxidosqualene |

| Beta-Amyrin |

| Pyruvate |

| Glyceraldehyde-3-phosphate |

Cytochrome P450 (P450) Mediated Hydroxylations and Oxidations

Cytochrome P450 enzymes are crucial in the biosynthesis of saikosaponins, catalyzing a variety of hydroxylation and oxidation reactions on the initial triterpenoid backbone. nih.gov These modifications are responsible for the vast structural diversity observed among different saikosaponins. semanticscholar.org Plant P450s are known to be involved in a wide array of monooxygenation/hydroxylation reactions in secondary metabolism. nih.gov The specific P450 enzymes responsible for the precise hydroxylations and oxidations that lead to the formation of this compound have not been definitively identified in the current body of scientific literature. However, research on other saikosaponins has identified candidate P450 genes that are likely involved in these modification steps. researchgate.netdntb.gov.ua The general mechanism involves the insertion of an oxygen atom from molecular oxygen into a C-H bond of the substrate, a reaction that contributes to the functionalization of the triterpenoid skeleton. nih.gov

Glycosyltransferase (UGT) Catalyzed Glycosylation Reactions

Following the modifications by P450 enzymes, the saikosaponin aglycone undergoes glycosylation, a process catalyzed by UDP-glycosyltransferases (UGTs). nih.gov This step involves the attachment of sugar moieties to the triterpenoid backbone, which significantly impacts the solubility, stability, and biological activity of the final saponin (B1150181) molecule. nih.gov Several UGT genes have been predicted to be involved in the biosynthesis of saikosaponins. researchgate.netbenthamscience.com While the specific UGTs that catalyze the glycosylation of the this compound precursor have not been explicitly characterized, it is understood that they play a critical role in the final steps of its biosynthesis. nih.gov The diversity of saikosaponin structures is, in part, due to the varied sugar chains attached by these enzymes. nih.gov

Molecular Regulatory Mechanisms Governing this compound Production

The production of this compound is not a static process but is dynamically regulated at the molecular level in response to both developmental cues and environmental stimuli. This regulation primarily occurs at the level of gene transcription, where transcription factors and plant hormones play pivotal roles.

Transcriptional Regulation of Biosynthetic Pathway Genes

The genes encoding the biosynthetic enzymes for saikosaponins, including those for this compound, are controlled by a complex interplay of transcription factors. nih.gov Several families of transcription factors have been implicated in the regulation of saikosaponin biosynthesis, including bHLH, ERF, WRKY, and bZIP. nih.gov

Roles of Basic Helix-Loop-Helix (bHLH) Transcription Factors

Basic helix-loop-helix (bHLH) transcription factors are a large family of regulatory proteins that have been shown to be involved in the biosynthesis of various terpenes. nih.gov In the context of saikosaponin production, specific bHLH transcription factors are thought to bind to the promoter regions of biosynthetic genes, thereby activating or repressing their transcription. nih.gov Studies on Bupleurum chinense have identified several bHLH genes that are responsive to hormonal signals known to influence saikosaponin levels. nih.gov While direct evidence linking specific bHLH factors to the regulation of this compound biosynthesis is currently lacking, their established role in the broader saikosaponin pathway suggests their likely involvement. nih.gov These transcription factors often work as dimers and recognize specific DNA sequences, such as the E-box (5'-CANNTG-3'), in the promoters of their target genes. nih.govmdpi.com

Involvement of ERF, WRKY, and bZIP Transcription Factors

Alongside bHLH factors, members of the ERF (Ethylene Response Factor), WRKY, and bZIP (basic leucine (B10760876) zipper) transcription factor families have also been reported to be involved in regulating saikosaponin biosynthesis. nih.gov

ERF transcription factors are known to play roles in plant responses to both biotic and abiotic stress, and their involvement in secondary metabolism is well-documented. mdpi.com

WRKY transcription factors are another large family of plant-specific regulators that are activated by a range of stimuli, including plant hormones like salicylic (B10762653) acid and jasmonic acid, and have been shown to modulate terpenoid biosynthesis. mdpi.com

bZIP transcription factors are involved in a wide array of plant processes, including stress responses and hormone signaling. cabidigitallibrary.org Research has identified a bZIP transcription factor, BcbZIP134, in Bupleurum chinense that is involved in the regulation of saikosaponin synthesis. cabidigitallibrary.org

The specific roles and interplay of these transcription factor families in the targeted regulation of this compound production remain an area for further investigation.

Table 1: Transcription Factors Implicated in Saikosaponin Biosynthesis

| Transcription Factor Family | General Role in Plants | Implication in Saikosaponin Biosynthesis | Specific Evidence for this compound |

|---|---|---|---|

| bHLH | Regulation of growth, development, and secondary metabolism | Identified as regulators of terpenoid and saikosaponin biosynthetic genes. nih.gov | No direct evidence currently available. |

| ERF | Response to ethylene (B1197577) and stress signaling | Implicated in the regulation of secondary metabolite production. mdpi.com | No direct evidence currently available. |

| WRKY | Plant defense and stress responses, hormone signaling | Modulate terpenoid biosynthesis pathways. mdpi.com | No direct evidence currently available. |

| bZIP | Stress signaling, development, and hormone responses | BcbZIP134 identified as a regulator in Bupleurum chinense. cabidigitallibrary.org | No direct evidence currently available. |

Hormonal Modulation of this compound Biosynthesis

Plant hormones are key signaling molecules that regulate a wide range of physiological processes, including the biosynthesis of secondary metabolites like saikosaponins. maxapress.com The production of these compounds can be significantly influenced by hormones such as jasmonic acid (JA), methyl jasmonate (MeJA), and abscisic acid (ABA). nih.govmdpi.com

Jasmonic Acid (JA) and Methyl Jasmonate (MeJA): These hormones are well-known elicitors of plant defense responses and have been shown to markedly promote saikosaponin production. nih.govmdpi.com Application of MeJA can lead to increased transcript levels of genes encoding key enzymes in the saikosaponin biosynthetic pathway, such as β-amyrin synthase, cytochrome P450s, and UGTs. nih.gov

Abscisic Acid (ABA): ABA is a crucial plant hormone involved in responses to abiotic stress. nih.gov Recent studies have shown that ABA can modulate the biosynthesis of saikosaponins, in some cases leading to a reduction in their accumulation. nih.gov This effect is mediated through the regulation of transcription factors, including members of the bHLH family. nih.gov

While the general effects of these hormones on saikosaponin production are established, the specific hormonal regulation of this compound biosynthesis has not been detailed in the scientific literature.

Table 2: Hormonal Effects on General Saikosaponin Biosynthesis

| Hormone | General Function in Plants | Observed Effect on Saikosaponin Production |

|---|---|---|

| Jasmonic Acid (JA) / Methyl Jasmonate (MeJA) | Defense signaling, stress response | Promotes saikosaponin accumulation by upregulating biosynthetic genes. nih.govmdpi.com |

| Abscisic Acid (ABA) | Abiotic stress response, development | Can modulate saikosaponin levels, sometimes causing a reduction. nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-oxidosqualene |

| β-amyrin |

| Saikosaponin A |

| Saikosaponin C |

Genetic Engineering Approaches to Modulate this compound Yield

The biosynthesis of saikosaponins, including this compound, is a complex process involving numerous enzymatic steps. Traditional methods of cultivation and extraction often result in low and variable yields of these valuable medicinal compounds. Genetic engineering offers powerful and precise tools to enhance the production of specific saikosaponins by manipulating the expression of genes within their biosynthetic pathway. These strategies primarily focus on increasing the flux through the pathway towards the desired end-products.

Overexpression Strategies for Key Biosynthetic Enzymes

A primary strategy to increase the yield of saikosaponins is the overexpression of genes encoding key rate-limiting enzymes in the biosynthetic pathway. nih.gov By increasing the amount of these crucial enzymes, the metabolic flow can be directed more efficiently towards the synthesis of the saikosaponin backbone and its subsequent modifications.

The biosynthesis of saikosaponins originates from the isoprenoid pathway. nih.gov Key enzymes targeted for overexpression include those involved in the early stages of the pathway, such as squalene synthase (SS), and those at critical branch points, like β-amyrin synthase (BAS), which catalyzes the first committed step in saikosaponin biosynthesis. nih.govnih.gov Subsequent modifications by cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs) are also critical for determining the final structure and diversity of saikosaponin molecules. nih.govnih.gov

Research has demonstrated the effectiveness of this approach. For instance, overexpressing the squalene synthase gene (BfSS1) in Bupleurum falcatum transgenic plants led to an enhanced production of phytosterols (B1254722) and saikosaponins. nih.gov Similarly, transcription factors that regulate the expression of pathway genes have been targeted. The overexpression of the transcription factor BcERF3 in Bupleurum chinense hairy roots resulted in a significant increase in the biosynthesis of saikosaponins a, c, and d, which was accompanied by the elevated expression of the key enzyme, β-amyrin synthase. nih.gov These findings suggest that targeting either structural genes or their regulatory factors can be a successful strategy to boost saikosaponin production. nih.gov

| Target Gene | Organism | Method | Key Finding | Reference |

|---|---|---|---|---|

| BfSS1 (Squalene Synthase) | Bupleurum falcatum | Transgenic plant overexpression | Enhanced production of phytosterols and saikosaponins. | nih.gov |

| BcERF3 (AP2/ERF Transcription Factor) | Bupleurum chinense | Hairy root culture overexpression | Increased biosynthesis of saikosaponin a, c, and d; elevated expression of β-amyrin synthase (β-AS). | nih.gov |

CRISPR-based Editing for Pathway Optimization

The CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats)/Cas9 system has emerged as a revolutionary tool for precise genome editing, offering vast potential for optimizing metabolic pathways. Unlike overexpression, which adds genetic material, CRISPR/Cas9 can be used to make precise modifications, such as knocking out genes, inserting new genetic information, or modulating gene expression at the native locus.

In the context of saikosaponin biosynthesis, CRISPR-based editing can be applied in several ways for pathway optimization:

Modulating regulatory elements: The expression of biosynthetic genes is controlled by promoter and enhancer regions. CRISPR can be used to edit these regulatory sequences to fine-tune the expression levels of key enzymes, potentially leading to a more balanced and efficient pathway.

Targeting negative regulators: Some transcription factors can act as repressors of secondary metabolite biosynthesis. researchgate.net Identifying and knocking out such repressors using CRISPR could lead to a significant upregulation of the entire saikosaponin pathway. For instance, studies have suggested that strategically manipulating the activity of BcbHLH transcription factors, which are involved in abscisic acid-mediated repression of saikosaponin biosynthesis, through CRISPR-based editing could enhance production. researchgate.netresearchgate.net

While specific published examples of CRISPR editing to enhance this compound are still emerging, the foundational research in related pathways provides a clear framework for its application. nih.govresearchgate.net The precision of CRISPR/Cas9 allows for targeted modifications that can overcome metabolic bottlenecks and minimize unintended effects on plant growth and development, offering a sophisticated approach to optimizing the production of high-value compounds like this compound.

| Strategy | Target Type | Mechanism | Potential Outcome | Reference |

|---|---|---|---|---|

| Pathway Redirection | Enzymes of competing pathways (e.g., cycloartenol (B190886) synthase) | Gene knockout to block metabolic flux to phytosterols. | Increased availability of 2,3-oxidosqualene for saikosaponin synthesis. | nih.gov |

| Upregulation of Biosynthesis | Negative regulators (repressor transcription factors) | Gene knockout to remove transcriptional repression. | Increased expression of key biosynthetic enzymes (e.g., BAS, P450s, UGTs). | researchgate.netresearchgate.net |

| Fine-tuning Expression | Promoters of key biosynthetic genes | Editing of regulatory elements to enhance promoter strength. | Optimized and balanced expression of pathway enzymes for improved efficiency. | giraldezlab.org |

Synthetic Methodologies for Saikosaponin H and Analogs

Total Synthesis Approaches for Saikosaponin H Aglycones

The total synthesis of the highly oxidized oleanane-type aglycones characteristic of many saikosaponins is a formidable task. While specific literature on the total synthesis of Saikogenin H is limited, methodologies developed for the aglycones of closely related analogs, such as Saikosaponin A (SSa) and Saikosaponin D (SSd), provide a blueprint for accessing these complex scaffolds. The aglycones of SSa and SSd, namely Saikogenin F (SGF) and Saikogenin G (SGG) respectively, are stereoisomers that feature a distinctive 13,28-epoxy-ether moiety. nih.gov

A successful approach to these aglycones commences from the readily available pentacyclic triterpenoid (B12794562), oleanolic acid. nih.govnih.gov This multi-step process involves strategic oxidations and rearrangements to install the necessary functional groups and construct the key ether bridge. The synthesis highlights the difficulty in preparing these aglycones, which are often scarcely available from natural sources. nih.gov

A key transformation in the synthesis of the saikogenin F backbone involves the inversion of the configuration at the C-16 hydroxyl group to achieve the stereochemistry of Saikogenin G. This is typically accomplished through an oxidation-reduction sequence. For instance, the 16-β-OH can be oxidized using a reagent like Dess-Martin periodinane, followed by reduction with sodium borohydride (B1222165) (NaBH₄) to yield the 16-α-OH characteristic of Saikogenin G. nih.gov

| Step | Precursor | Reagents/Conditions | Product | Yield | Reference |

| 1 | Oleanolic Acid Derivative | Multi-step sequence | Saikogenin F (SGF) derivative (16-β-OH) | - | nih.gov |

| 2 | SGF derivative (16) | 1. Dess-Martin periodinane | Intermediate 16-ketone | - | nih.gov |

| 3 | Intermediate 16-ketone | 2. NaBH₄ reduction | Saikogenin G (SGG) derivative (19) | 65% (over 2 steps) | nih.gov |

This table outlines the key stereochemical inversion step in the synthesis of a Saikosaponin G aglycone derivative from a Saikosaponin F precursor.

Semi-synthetic Strategies and Chemical Modifications of this compound

Given the challenges in the total synthesis of saikosaponin aglycones, semi-synthetic methods and chemical modifications of naturally occurring saponins (B1172615) or their derivatives are crucial for generating analogs and assembling the final glycosides. These strategies focus on the efficient and stereocontrolled construction of the saccharide chains and their attachment to the aglycone core.

The assembly of the characteristic β-(1→3)-linked disaccharide fragment found in many saikosaponins requires highly regioselective glycosylation methods. nih.govnih.gov To achieve this, chemists exploit the differential reactivity of the hydroxyl groups on a fucopyranoside acceptor. For example, in the synthesis of the disaccharide for Saikosaponin A and D, the higher reactivity of the equatorial 3-OH group on a p-methoxyphenyl β-D-fucopyranoside derivative is utilized. nih.gov

Condensation of this fucopyranoside acceptor with a protected glucosyl bromide donor under modified Taylor's conditions can lead to the desired (1→3)-linked disaccharide with high selectivity and yield. nih.gov This regioselectivity is crucial as it avoids the formation of undesired constitutional isomers and simplifies the purification process.

| Glycosyl Donor | Glycosyl Acceptor | Conditions | Product | Yield | Reference |

| Peracetyl-α-D-glucopyranosyl bromide (8) | p-methoxyphenyl β-D-fucopyranoside (9) | AgOTf, 2,6-lutidine, CH₂Cl₂, -60 °C to rt | β-(1→3)-linked disaccharide (10) | 85% | nih.gov |

This table details a representative regioselective glycosylation reaction for the formation of a key disaccharide intermediate.

Attaching the assembled oligosaccharide chain to the sterically hindered C3-hydroxyl group of the triterpenoid aglycone is another significant synthetic hurdle. Gold(I)-catalyzed glycosylation has emerged as a powerful and efficient method for this transformation, particularly in the synthesis of complex saponins like saikosaponins. nih.govnih.gov This methodology utilizes glycosyl ortho-alkynylbenzoates as stable and effective glycosyl donors. prepchem.com

The reaction proceeds under mild conditions, which is advantageous for complex and sensitive substrates like saikosaponin aglycones. nih.govprepchem.com The gold(I) catalyst, often in the form of a complex like (Ph₃P)AuNTf₂, activates the o-alkynylbenzoate donor, facilitating the glycosidic bond formation with the aglycone acceptor. This method has been successfully applied to install the disaccharide fragment onto saikogenin derivatives to furnish the complete saikosaponin structure. nih.gov

| Glycosyl Donor | Aglycone Acceptor | Catalyst System | Product | Yield | Reference |

| Disaccharide o-alkynylbenzoate (12) | Saikogenin F derivative (17) | (Ph₃P)AuNTf₂ (5 mol %), 4Å MS, CH₂Cl₂ | Protected Saikosaponin A (18) | 90% | nih.gov |

This table summarizes the key Gold(I)-catalyzed glycosylation step in the final assembly of a protected Saikosaponin A.

The high oxidation state of the D/E rings of saikosaponin aglycones is a defining structural feature that is difficult to achieve synthetically. nih.gov Recent advances in synthetic methodology have introduced site-selective C-H hydroxylation as a promising strategy to functionalize the triterpenoid skeleton. nih.gov This approach allows for the direct installation of hydroxyl groups at specific, unactivated carbon atoms, paving a more efficient route to these highly oxidized natural products from abundant starting materials like oleanolic acid. nih.gov

Advanced Analytical Techniques for Characterization and Quantification of Saikosaponin H

Chromatographic Separation Methods for Saikosaponin H

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the routine separation, identification, and quantification of this compound. oup.com A common approach involves using a reversed-phase C18 column. oup.comnih.gov The mobile phase, which carries the sample through the column, typically consists of a gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water. oup.comnih.gov To enhance the peak shape and separation efficiency, a small amount of an acid, such as acetic acid or formic acid, may be added to the mobile phase. nih.gov Detection is often performed using an ultraviolet (UV) detector set at a low wavelength, around 203-210 nm, as saponins (B1172615) lack strong chromophores for detection at higher wavelengths. oup.commdpi.com In some cases, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is employed for more universal detection of compounds like saikosaponins that have poor UV absorption. koreascience.krsemanticscholar.org

A study focused on the simultaneous determination of several saikosaponins in Bupleurum falcatum utilized an HPLC method with a C18 column and a gradient elution of acetonitrile and water, achieving well-resolved chromatograms in approximately 20 minutes. oup.com

Table 1: Typical HPLC Parameters for Saikosaponin Analysis

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 203 nm or 210 nm |

| Column Temperature | 30 °C |

This interactive table summarizes common starting conditions for HPLC analysis of saikosaponins based on published research. oup.commdpi.com

Ultra-High Performance Liquid Chromatography (UPLC) in this compound Analysis

Ultra-High Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including superior resolution, much faster analysis times, and heightened sensitivity. nih.govfrontiersin.org This is achieved by using columns packed with smaller particles (typically under 2 µm) and an instrument capable of operating at much higher pressures. For this compound analysis, UPLC can drastically reduce the experimental time, with some methods achieving separations in under 30 minutes, compared to longer HPLC run times. nih.gov

A UPLC-based method for analyzing 7 kinds of saikosaponins significantly reduced the analysis time to about 30 minutes. nih.govfrontiersin.org The system used a C18 column with a particle size of 1.7 µm and a gradient mobile phase of acetonitrile and water. nih.gov This high-throughput capability is particularly valuable for the quality control of numerous batches of herbal products. frontiersin.org

High-Performance Thin Layer Chromatography (HPTLC) for Fingerprinting

High-Performance Thin Layer Chromatography (HPTLC) is a powerful and cost-effective method for the qualitative fingerprinting of herbal extracts containing this compound. tsijournals.comnih.gov It allows for the simultaneous analysis of many samples on a single plate, making it ideal for screening and identity confirmation. researchgate.net In a typical HPTLC analysis, the extract is applied to a silica (B1680970) gel plate, which is then developed in a chamber containing a specific solvent mixture. This mobile phase moves up the plate by capillary action, separating the components of the extract. After development, the plate is dried and sprayed with a visualization reagent, such as a vanillin-sulfuric acid solution, and heated. This process reveals the separated compounds as distinct spots, creating a characteristic fingerprint for the plant extract. tsijournals.com This fingerprint is a valuable tool for verifying the authenticity and quality of herbal materials. nih.gove-ompa.org

Spectroscopic Characterization of this compound Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of complex natural products like this compound. nih.govnih.govjchps.com A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is required to assemble the complete molecular structure. nih.gov

The ¹H NMR spectrum provides information about the different types of protons and their immediate environment, while the ¹³C NMR spectrum reveals the number and types of carbon atoms. 2D NMR experiments are then used to establish connections between atoms. For example, the HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for determining the linkage points of the sugar units to the triterpenoid (B12794562) core (the aglycone) and the sequence of the sugars themselves. nih.gov

Table 2: Illustrative NMR Data for Structural Components of Saikosaponins

| Structural Unit | Atom Position | Typical ¹³C Chemical Shift (δc) | Typical ¹H Chemical Shift (δH) |

| Aglycone | C-3 | ~89 ppm | ~3.2 ppm (dd) |

| Olefinic C-11 | ~120 ppm | ~5.3 ppm (t) | |

| Olefinic C-12 | ~142 ppm | - | |

| Glucose | Anomeric C-1' | ~104 ppm | ~4.4 ppm (d) |

| Fucose | Anomeric C-1'' | ~101 ppm | ~5.1 ppm (d) |

This interactive table presents representative chemical shift ranges for key atoms in the saikosaponin structure, derived from spectroscopic studies. Exact values can vary based on the specific saikosaponin and experimental conditions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental formula of this compound. nih.govresearchgate.net High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides highly accurate mass measurements of the molecular ion. nih.gov

Electrospray ionization (ESI) is a commonly used "soft" ionization method that keeps the molecule intact, typically forming pseudomolecular ions like [M+H]⁺, [M+Na]⁺, or [M-H]⁻. nih.gov Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the selected molecular ion. umons.ac.bekoreascience.kr The resulting fragmentation pattern provides a roadmap of the molecule's structure. For saikosaponins, the fragmentation often involves the sequential loss of the sugar units from the aglycone. nih.govresearchgate.net Analyzing these losses allows researchers to deduce the mass of each sugar and their sequence in the glycosidic chain, confirming the structure elucidated by NMR. nih.govumons.ac.be

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the preliminary characterization of saikosaponins by detecting the presence of chromophores, which are parts of a molecule that absorb light. The UV absorption characteristics of saikosaponins are primarily determined by the structure of their aglycone (sapogenin) core. nih.gov

This compound possesses an isocyclic diene system within its aglycone structure (Type II). nih.gov This conjugated system acts as a chromophore, resulting in a characteristic maximum UV absorption (λmax) at approximately 250 nm. nih.gov This absorption pattern is distinct from other types of saikosaponins, such as those with a monoene system (Type I and III), which absorb at lower wavelengths (around 190–220 nm), or those with a homocyclic diene (Type IV), which absorb at higher wavelengths (around 282 nm). nih.govresearchgate.net

While UV-Vis spectroscopy is useful for classifying saikosaponins based on their aglycone type, it is generally used in conjunction with a chromatographic system, such as High-Performance Liquid Chromatography (HPLC) with a Photo Diode Array (PDA) detector. nih.gov The PDA detector scans a range of wavelengths simultaneously, allowing for the acquisition of UV spectra for each compound as it elutes from the column. nih.gov This helps in the tentative identification of this compound in complex mixtures before confirmation by mass spectrometry. nih.gov However, due to the lack of strong, distinctive chromophores, HPLC-UV methods can be considered imperfect for the analysis of some saikosaponins, especially at low concentrations. nih.govsemanticscholar.org

Table 1: UV Absorption Characteristics of Different Saikosaponin Types

| Saikosaponin Type | Aglycone Structure | Representative Saikosaponins | Maximum Absorption Wavelength (λmax) |

|---|---|---|---|

| Type I | Monoene | Saikosaponin A, Saikosaponin D | 190–220 nm |

| Type II | Isocyclic Diene | This compound , Saikosaponin B1, Saikosaponin B2 | ~250 nm |

| Type III | Monoene | - | 190–220 nm |

This table is generated based on data from research articles. nih.govresearchgate.net

Quantitative Analysis Methodologies for this compound

Accurate quantification of this compound is crucial for quality control and standardization of herbal medicines. Several advanced analytical methodologies have been developed to achieve this with high precision and reliability.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are cornerstone techniques for the targeted quantification of this compound, offering exceptional sensitivity and selectivity. nih.govekb.eg These methods are particularly advantageous when analyzing complex matrices like herbal extracts or biological samples, where this compound may be present at low concentrations. semanticscholar.orgspandidos-publications.com

The methodology involves separating the components of a sample using HPLC, followed by detection with a mass spectrometer. mdpi.com The mass spectrometer is often operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification. In a study identifying various saikosaponins, this compound was identified with its [M+CH₃COO]⁻ adduct ion at m/z 985.5385 in the negative ion mode using a high-resolution mass spectrometer (Q-Orbitrap HRMS). nih.gov The fragmentation of this precursor ion leads to characteristic product ions (e.g., m/z 925.5201, 779.4578), which serve as a highly specific fingerprint for confirmation and quantification. nih.gov

Table 3: Example LC-MS Parameters for Saikosaponin Analysis

| Parameter | Condition |

|---|---|

| LC Column | Waters CORTECTS C18 (4.6 mm × 150 mm, 2.7 µm) |

| Mobile Phase | Gradient elution with 0.01% acetic acid in water (A) and acetonitrile (B) |

| Flow Rate | 0.3 mL·min⁻¹ |

| Ionization Source | Heated Electrospray Ionization (H-ESI), negative mode |

| MS Detector | Q Exactive™ hybrid quadrupole-orbitrap mass spectrometer |

| Scan Mode | Full MS/dd-MS² (data-dependent MS²) |

| Precursor Ion for SSh | m/z 985.5385 ([M+CH₃COO]⁻) |

| Key Fragment Ions | m/z 925.5201, 779.4578 |

This table is compiled from data presented in a study on the analysis of saikosaponins in Xiaochaihu granules. nih.gov

Method Validation in this compound Analytical Procedures

Validation is a critical process to ensure that an analytical method is suitable for its intended purpose. gavinpublishers.com For the quantification of this compound, analytical methods are typically validated according to guidelines such as those from the International Council for Harmonisation (ICH). nih.gov The validation process assesses several key performance characteristics. semanticscholar.orgomicsonline.org

Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of other components. This is often demonstrated by the absence of interfering peaks at the retention time of this compound in blank and placebo samples. nih.gov

Linearity and Range : The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is evaluated by analyzing a series of standards and is typically confirmed by a correlation coefficient (r²) value greater than 0.99. nih.govomicsonline.org

Precision : The closeness of agreement between a series of measurements. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (RSD). nih.gov For instance, a validated HPLC-CAD method for 7 saikosaponins, including this compound, reported intra-day and inter-day precision RSDs in the range of 1.0%–1.9% and 1.4%–2.1%, respectively. nih.govsemanticscholar.org

Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. nih.gov Average recoveries for saikosaponins typically range from 80% to 110%. nih.govsemanticscholar.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are crucial for analyzing trace amounts of this compound. nih.gov

Table 4: Summary of Method Validation Parameters for a Multi-Saikosaponin HPLC Method

| Validation Parameter | Typical Acceptance Criteria | Reported Values for Saikosaponins (including SSh) |

|---|---|---|

| Linearity (r²) | ≥ 0.998 | > 0.998 |

| Intra-day Precision (RSD%) | < 2% | 1.0%–1.9% |

| Inter-day Precision (RSD%) | < 3% | 1.4%–2.1% |

| Repeatability (RSD%) | < 8% | < 8.0% |

| Accuracy (Recovery %) | 80%–110% | 80%–109% |

This table presents data from a validated HPLC-CAD method for the simultaneous determination of 7 saikosaponins. nih.govsemanticscholar.org

Mechanistic Investigations of Saikosaponin H in Preclinical Models

Cellular and Molecular Targets of Saikosaponin H Action

Modulation of Signal Transduction Pathways

GSK3β/β-catenin Signaling Pathway Regulation

The Glycogen Synthase Kinase 3β (GSK3β)/β-catenin signaling pathway is crucial in cell proliferation and differentiation. Studies have shown that Saikosaponin D can modulate this pathway. Specifically, exposure to Saikosaponin D has been observed to induce the activation of GSK3β, leading to a reduction in cellular β-catenin in neural progenitor cells nih.gov. This interaction suggests an inhibitory effect on cell proliferation through this pathway. At present, there is no specific research available on the direct effects of this compound on the GSK3β/β-catenin signaling pathway.

Enzyme Modulation by this compound

Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS)

Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) are key enzymes in the inflammatory process. Research has demonstrated that other saikosaponins, namely Saikosaponin A and Saikosaponin D, can significantly inhibit the expression of both iNOS and COX-2 in lipopolysaccharide (LPS)-induced RAW264.7 cells nih.govmonash.edu. This inhibition leads to a reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two important mediators of inflammation nih.gov. The anti-inflammatory effects of these saikosaponins are attributed to their ability to suppress the activation of the NF-κB signaling pathway nih.gov. Currently, there is no available data specifically detailing the modulatory effects of this compound on COX-2 and iNOS.

Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of the extracellular matrix, a process crucial in tissue remodeling, inflammation, and cancer metastasis. Their activity is tightly regulated by tissue inhibitors of metalloproteinases (TIMPs). One study has indicated that Saikosaponin D can alleviate renal inflammation and cell apoptosis by inhibiting the TCF7/FOSL1/Matrix Metalloproteinase 9 (MMP-9) axis in a mouse model of sepsis nih.govnih.gov. This finding suggests a role for Saikosaponin D in modulating MMP activity. However, there is a lack of specific research on the effects of this compound on the broader spectrum of MMPs or on TIMPs.

Na+, K+-ATPase Inhibitory Action

The sodium-potassium adenosine triphosphatase (Na+, K+-ATPase) is a vital enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Its inhibition can have significant physiological effects. To date, there is no scientific literature available that investigates or reports on the inhibitory action of this compound, or any other saikosaponin, on Na+, K+-ATPase.

Regulation of Gene and Protein Expression by this compound

Apoptosis-Related Proteins (Bax, Bcl-2, Caspases)

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is implicated in various diseases. The process is controlled by a delicate balance of pro-apoptotic proteins like Bax and caspases, and anti-apoptotic proteins like Bcl-2 mdpi.com. Research on Saikosaponin A has shown that it can induce apoptosis in human colon carcinoma cell lines through the sequential activation of caspase-2 and caspase-8 nih.gov. This activation leads to the cleavage of Bid and the conformational activation of Bax nih.gov. Furthermore, a broader review of saikosaponins indicates their general ability to promote apoptosis in tumor cells by modulating the expression of Bcl-2, Bax, and caspases nih.govnih.gov. There is currently no specific data on how this compound regulates these apoptosis-related proteins.

Cell Cycle Regulatory Proteins (p15, p16, p21, p27, cyclin D1)

Currently, there is no specific research available that details the effects of this compound on the cell cycle regulatory proteins p15, p16, p21, p27, and cyclin D1.

Studies on other saikosaponins, such as Saikosaponin D, have demonstrated the ability to induce cell cycle arrest at the G0/G1 phase in non-small cell lung cancer cells. This effect was associated with the upregulation of p21 and p27. In prostate cancer cells, Saikosaponin D-induced G0/G1 phase arrest was linked to the overexpression of p53 and p21. Furthermore, in MDA-MB-231 breast cancer cells, Saikosaponin D treatment led to a decrease in the expression of cyclin A1, cyclin A2, cyclin B1, and cyclin B2, which may be connected to cell cycle arrest. However, it is crucial to note that these findings pertain to Saikosaponin D and cannot be directly extrapolated to this compound without specific experimental evidence.

Inflammatory Cytokines (TNF-α, IL-6, HMGB1)

There is a lack of specific preclinical data investigating the direct effects of this compound on the inflammatory cytokines TNF-α, IL-6, and HMGB1.

In contrast, extensive research has been conducted on other saikosaponins. For instance, Saikosaponin A has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. Similarly, Saikosaponin D has demonstrated the ability to significantly reduce LPS-induced levels of TNF-α and IL-6 in the same cell line. The anti-inflammatory effects of Saikosaponin A and Saikosaponin D are often attributed to their ability to suppress the activation of the NF-κB signaling pathway. Again, these findings are specific to Saikosaponins A and D.

Hypoxia-Inducible Factor 1 Subunit Alpha (HIF1A)

Specific mechanistic investigations into the effect of this compound on Hypoxia-Inducible Factor 1 Subunit Alpha (HIF1A) are not currently available in the scientific literature.

Research on Saikosaponin D has indicated a potential role in modulating HIF-1α. In hepatocellular carcinoma cells under hypoxic conditions, Saikosaponin D was found to inhibit the expression of cyclooxygenase-2 (COX-2) by suppressing the phospho-signal transducer and activator of transcription 3 (p-STAT3)/HIF-1α pathway. This suggests that Saikosaponin D may target the STAT3/HIF-1α signaling axis. Whether this compound possesses similar activity remains to be determined through dedicated studies.

Estrogen Receptor Beta (ERβ) Pathway Activation

The interaction between this compound and the Estrogen Receptor Beta (ERβ) pathway has not been specifically investigated in preclinical models.

Studies involving Saikosaponin D have suggested an interaction with estrogen receptors. In a rat hepatic stellate cell line, the suppressive effects of Saikosaponin D on oxidative stress-induced activation were found to be dependent on the modulation of ERβ. These effects could be inhibited by an ERβ antagonist, indicating that the antifibrotic activity of Saikosaponin D may be mediated, at least in part, through the ERβ pathway. Further research is required to ascertain if this compound shares this mechanism.

Filaggrin (FLG) Expression in Skin Cells

There is no current research available that examines the specific effect of this compound on the expression of Filaggrin (FLG) in skin cells.

Recent studies have explored the impact of Saikosaponin A on FLG expression. In a model of inflamed skin, topically applied Saikosaponin A was found to recover impaired filaggrin levels. This effect was attributed to the downregulation of FRA1 and c-Jun expression, which are components of the AP-1 transcription factor that can suppress FLG expression. This research highlights a potential mechanism for skin barrier restoration by Saikosaponin A, but similar studies on this compound are needed.

Preclinical Pharmacological Activities of this compound

Antiviral Mechanisms and Efficacy

Specific preclinical studies detailing the antiviral mechanisms and efficacy of this compound are not available at this time.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the chemical compound This compound to generate the requested article.

The instructions specified a strict focus on "this compound" and a detailed outline of its mechanistic investigations in preclinical models, including its effects on Influenza A virus (H1N1) and various anticancer mechanisms.

However, extensive searches did not yield research findings specifically pertaining to this compound in the following areas:

Inhibition of Influenza A Virus (H1N1) Replication

Anticancer Mechanisms:

Induction of Apoptosis and Cell Cycle Arrest

Inhibition of Cell Proliferation and Metastasis

Modulation of Multidrug Resistance (MDR)

Sensitization to Chemotherapy and Radiotherapy

Angiogenesis Inhibition via the VEGFR2 Pathway

The majority of published research on the antiviral and anticancer properties of saikosaponins focuses on other derivatives, such as Saikosaponin A and Saikosaponin D. Due to the explicit instruction to focus solely on this compound, it is not possible to fulfill the request without violating the core requirements of the prompt.

Therefore, the article on the "" cannot be generated at this time due to a lack of specific scientific evidence for this particular compound within the requested framework.

Anticancer Mechanisms

Autophagy Modulation through mTOR Phosphorylation

Current preclinical research has not extensively documented the specific effects of this compound on autophagy modulation via the mTOR (mammalian target of rapamycin) signaling pathway. While research into other saikosaponins, such as Saikosaponin A and Saikosaponin D, has explored their roles in autophagy, direct evidence for this compound is not available in the reviewed scientific literature.

For context, related compounds have demonstrated the ability to influence this pathway. For instance, Saikosaponin-d has been shown to promote autophagy by inhibiting mTOR phosphorylation in hepatoma cells, thereby increasing radiation-induced apoptosis. nih.gov This is achieved through the regulation of upstream regulators like AMPK and p53. nih.gov The mTOR pathway is a critical regulator of cell growth and proliferation and its inhibition is a key step in the initiation of autophagy. mdpi.com Under nutrient-rich conditions, mTORC1 suppresses autophagy by phosphorylating and inhibiting ULK1, a kinase essential for initiating autophagosome formation. mdpi.combiorxiv.org Conversely, under cellular stress or starvation, mTORC1 is inhibited, allowing for the activation of ULK1 and the subsequent induction of autophagy. mdpi.com

Saikosaponin A has also been investigated for its role in autophagy, where it was found to inhibit the activation of pancreatic stellate cells by suppressing autophagy via the AMPK/mTOR pathway. nih.gov These findings for related saikosaponins highlight a potential area of investigation for this compound, but at present, there is no specific data to confirm its mechanism in this context.

ER Stress and Unfolded Protein Response (UPR) Pathways

There is a lack of specific preclinical data detailing the role of this compound in the induction of endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR). The ER is a crucial organelle for protein synthesis and folding, and disruptions to this process lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. mdpi.comresearchgate.net This stress activates the UPR, a complex signaling network aimed at restoring ER homeostasis or, if the stress is prolonged and severe, inducing apoptosis. mdpi.comnih.govyoutube.com

The UPR is mediated by three main ER transmembrane sensors: PERK, IRE1α, and ATF6. mdpi.comnih.gov Under ER stress, these sensors initiate downstream signaling cascades to upregulate chaperone proteins, enhance protein degradation, and transiently attenuate protein translation. mdpi.comresearchgate.net

Studies on other saikosaponins, such as Saikosaponin A, have shown that they can induce ER stress. For example, Saikosaponin A has been found to activate the UPR signaling pathway, leading to cellular apoptosis in cancer cells. nih.gov It has also been implicated in activating ER stress which then promotes toxic autophagy in liver cells. nih.gov However, it is important to note that these findings are specific to Saikosaponin A and cannot be directly extrapolated to this compound without further investigation.

Integrin β3 Downregulation in Tumor Progression

Currently, there are no specific studies in the available scientific literature that investigate the effect of this compound on the downregulation of Integrin β3 in the context of tumor progression. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, and their expression can influence tumor growth and metastasis. nih.govnih.gov

The role of Integrin β3 in cancer is complex and can be context-dependent. Some studies suggest that high expression of αvβ3-integrin on tumor cells can slow tumor progression and is associated with a better prognosis in certain cancers, such as ovarian cancer. nih.gov In this context, it acts as a tumor suppressor by impairing invasion and proliferation. nih.gov Conversely, in other contexts, integrin β3 has been shown to be upregulated in response to nutrient starvation, promoting cancer cell survival and tumor initiation. nih.gov

While the broader class of saikosaponins has been studied for anti-cancer effects, the specific interaction between this compound and Integrin β3 signaling has not been elucidated. nih.govnih.gov

Immunomodulatory Mechanisms

Suppression of T Lymphocyte Activation

Specific research on the direct effects of this compound on the suppression of T lymphocyte activation is not currently available. However, studies on other saikosaponins, namely Saikosaponin A and Saikosaponin D, have demonstrated significant immunomodulatory effects, particularly in the context of T cell function.

Saikosaponin A has been shown to inhibit the proliferation and activation of T cells that have been stimulated by concanavalin A (Con A). nih.gov This inhibition is concentration-dependent and is associated with a reduction in the production of key cytokines such as IL-2, IFN-γ, and TNF-α. nih.gov Furthermore, Saikosaponin A can induce a G0/G1 cell cycle arrest in activated T cells and promote apoptosis through the mitochondrial pathway. nih.gov

Similarly, Saikosaponin D has been found to suppress T lymphocyte activation. nih.gov Its mechanism involves the downregulation of NF-κB, NF-AT, and AP-1 signaling pathways. nih.gov Saikosaponin D also reduces the expression of the IL-2 receptor (CD25) on the surface of T cells and decreases the secretion of pro-inflammatory cytokines like IL-6, TNF-α, and IFN-γ. nih.gov These findings suggest that saikosaponins as a class of compounds have the potential to modulate T cell-mediated immunity, though the specific actions of this compound remain to be investigated.

Regulation of Lymphocyte Proliferation

There is no direct evidence from preclinical models detailing the specific mechanisms by which this compound regulates lymphocyte proliferation. The broader family of saikosaponins, however, has been shown to exert regulatory effects on this process.

As mentioned previously, Saikosaponin A significantly inhibits T cell proliferation induced by mitogens like Con A in a concentration-dependent manner. nih.gov This anti-proliferative effect is linked to its ability to arrest the cell cycle at the G0/G1 phase. nih.gov This is achieved by down-regulating the protein levels of CDK6 and Cyclin D3 while up-regulating the protein level of the cyclin-dependent kinase inhibitor p27kip. nih.gov

Saikosaponin D has also been shown to suppress T cell proliferation, not only in mouse models but also in human T cells stimulated with OKT3/CD28. nih.gov The inhibitory effects of these related compounds on lymphocyte proliferation are summarized in the table below.

| Compound | Cell Type | Stimulant | Effect on Proliferation | Key Mechanistic Findings |

| Saikosaponin A | Mouse T cells | Concanavalin A (Con A) | Significant inhibition | G0/G1 cell cycle arrest; downregulation of CDK6 and Cyclin D3; upregulation of p27kip. nih.gov |

| Saikosaponin D | Human T cells | OKT3/CD28 | Suppression | Downregulation of NF-κB, NF-AT, and AP-1 signaling. nih.gov |

| Mouse T cells | PMA, PMA/Ionomycin, Con A | Inhibition | Downregulation of NF-κB signaling through suppression of IKK and Akt activities. nih.gov |

This table summarizes the known effects of Saikosaponin A and D on lymphocyte proliferation as a reference, due to the absence of specific data for this compound.

Anti-inflammatory Mechanisms

While the specific anti-inflammatory mechanisms of this compound have not been detailed in preclinical studies, the anti-inflammatory properties of other saikosaponins are well-documented. nih.govnih.govnih.govnih.govnih.gov These compounds generally exert their effects by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways.

Saikosaponin A and Saikosaponin D have been shown to inhibit the production of nitric oxide and prostaglandin E2, which are key inflammatory mediators, by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov They also reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.govnih.gov

The underlying mechanisms for these effects often involve the inhibition of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response. nih.govnih.gov For example, Saikosaponin A has been shown to protect against experimental sepsis by inhibiting NOD2-mediated NF-κB activation, leading to a decrease in TNF-α and IL-6 levels. researchgate.net Saikosaponin D has also been found to suppress COX-2 expression in liver cancer cells through the p-STAT3/C/EBPβ signaling pathway. frontiersin.orgresearchgate.net

The established anti-inflammatory activities of related saikosaponins suggest that this compound may possess similar properties, but this requires direct experimental validation.

Suppression of Pro-inflammatory Cytokine Production

Attenuation of Oxidative Stress Responses

Detailed research findings from preclinical models specifically investigating the role of this compound in the attenuation of oxidative stress responses are not available in the current scientific literature. Studies on related compounds suggest that the saikosaponin family may possess antioxidant properties, but dedicated studies to elucidate these mechanisms for this compound, including its effects on reactive oxygen species (ROS) production or the activity of antioxidant enzymes, have not been reported. nih.govmdpi.com

Inhibition of NLR Family Pyrin Domain Containing 3 (NLRP3) Inflammasome

There are no specific preclinical studies available that demonstrate the direct inhibitory effect of this compound on the NLR Family Pyrin Domain Containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune response, and its dysregulation is implicated in various inflammatory diseases. frontiersin.orgresearchgate.net While other saikosaponins have been evaluated for their impact on this pathway, research has not yet been extended to specifically investigate the mechanistic role of this compound in this context. nih.govcdnsciencepub.comajol.info

Hepatoprotective Mechanisms

Attenuation of Hepatic Fibrosis Progression

Scientific literature lacks specific preclinical evidence on the efficacy of this compound in attenuating the progression of hepatic fibrosis. Although other derivatives like Saikosaponin A and Saikosaponin D have been the subject of research in liver fibrosis models, demonstrating antifibrotic effects, similar investigations for this compound have not been documented. nih.govcdnsciencepub.comajol.infosciopen.com Therefore, no data is available on its potential mechanisms in this pathology.

Modulation of Lipid Transport and Phospholipid Metabolism

There is no available research from preclinical models detailing the mechanisms by which this compound may modulate lipid transport and phospholipid metabolism. Studies on other saikosaponins have explored their effects on lipid metabolism, particularly in the context of non-alcoholic fatty liver disease, but these findings cannot be directly attributed to this compound. nih.govmdpi.comnih.gov

Neuroprotective Mechanisms

Preclinical data specifically elucidating the neuroprotective mechanisms of this compound are currently absent from the scientific literature. While neuroprotective effects have been explored for other compounds within the saikosaponin family, there are no dedicated studies on this compound's potential to protect against neuronal damage or degeneration in preclinical models. nih.govmdpi.com

Osteoporosis-Related Mechanisms

There is a lack of available preclinical data specifically examining the role of this compound in the suppression of osteoclastogenesis. Investigations into the osteoporosis-related mechanisms of saikosaponins have been conducted on other variants, including Saikosaponin A and Saikosaponin D, which have been shown to inhibit the formation of osteoclasts.

In Vitro and In Vivo Preclinical Model Systems in this compound Research

Cell-Based Assays (e.g., 293TGluc, RAW264.7, various cancer cell lines)

The use of this compound in cell-based assays is documented in a few specific contexts.

293TGluc Cells: In a study investigating antiviral components from the roots of Bupleurum marginatum var. stenophyllum, this compound was evaluated for its effects against the influenza A virus (A/WSN/33, H1N1) in 293TGluc cells. The results indicated that this compound exhibited potent inhibitory activity and selectivity, which was more effective than the positive control, Ribavirin biocrick.comresearchgate.net.

RAW264.7 Cells: this compound has been identified as a chemical constituent in the traditional Chinese medicine formula Sinisan. mdpi.comamazonaws.commdpi.comresearchgate.net While this formula has been studied for its anti-inflammatory effects in lipopolysaccharide-induced RAW264.7 macrophage cells, the specific contribution and independent effects of this compound in this model were not detailed.

Cancer Cell Lines: Direct experimental evaluation of this compound on various cancer cell lines is limited. However, a network pharmacology study utilized computational analysis to predict the molecular mechanisms of triterpenoid (B12794562) saponins (B1172615) from Bupleurum chinense in treating breast cancer. In this predictive analysis, this compound was identified as one of the compounds that may play a critical pharmacological role. rsc.orgresearchgate.net It is important to note that this is a computational prediction rather than a direct result from in vitro cytotoxicity or proliferation assays on cancer cells.

Animal Models (e.g., rodent models of disease, chick embryo chorioallantoic membrane)

Rodent Models: Specific in vivo studies using rodent models to investigate the therapeutic effects of this compound are not well-documented for the mechanisms outlined. However, one study noted that this compound possesses aldosterone receptor antagonism karger.com. Another study on the biotransformation of saikosaponins by human gut microbiota mentioned this compound as one of the compounds investigated, suggesting its metabolites may be present in vivo after oral administration, which has been studied in rats researchgate.netresearchgate.net.

Chick Embryo Chorioallantoic Membrane (CAM): There is no available research that has utilized the chick embryo chorioallantoic membrane (CAM) assay to evaluate the specific effects of this compound, for instance, on angiogenesis. Studies using this model have focused on other saikosaponins, such as Saikosaponin A researchgate.net.

The following table summarizes the preclinical models in which this compound has been specifically mentioned.

| Model System | Application Area | Finding | Reference |

| 293TGluc Cells | Antiviral (Influenza A) | Demonstrated potent inhibitory activity and selectivity. | biocrick.comresearchgate.net |

| Computational | Oncology (Breast Cancer) | Predicted to have a critical pharmacological role based on network analysis. | rsc.orgresearchgate.net |

| Biochemical Assay | Endocrinology | Found to have aldosterone receptor antagonism. | karger.com |

Drug Delivery Systems Research for Saikosaponin H

Development of Nanocarrier-Based Delivery Systems

Nanocarriers, with their ability to encapsulate drugs, improve solubility and stability, prolong circulation time, and enable targeted delivery, are being explored for Saikosaponin H. nih.govnih.govsciencescholar.usmdpi.comdovepress.com

Liposomal Formulations for Enhanced Bioavailability

Liposomes are vesicular nanocarriers composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. Studies on liposomal formulations of saikosaponins, including Saikosaponin A and Saikosaponin D, have demonstrated their potential to enhance bioavailability. mdpi.comnih.govcabidigitallibrary.org For instance, a study focusing on Saikosaponin A and Saikosaponin D compound liposomes (SSa-SSd-Lip) showed increased circulation time, decreased clearance, and enhanced area under the curve (AUC), mean residence time (MRT), and half-life (T1/2β) compared to a solution form after intravenous administration. nih.govcabidigitallibrary.org While specific detailed research findings solely on this compound liposomal formulations for enhanced bioavailability were not prominently found in the search results, the success with other saikosaponins suggests a promising avenue for this compound.

| Formulation Type | Observed Outcome (Saikosaponin A & D Liposomes) | Citation |

| Compound Liposomes (SSa-SSd-Lip) | Increased circulation time | nih.govcabidigitallibrary.org |

| Decreased clearance (Cl) | nih.govcabidigitallibrary.org | |

| Increased AUC | nih.govcabidigitallibrary.org | |

| Increased MRT | nih.govcabidigitallibrary.org | |

| Increased T1/2β | nih.govcabidigitallibrary.org |

Hyaluronic Acid-Modified Zeolitic Imidazolate Framework-8 (ZIF-8) Nanoparticles

Zeolitic Imidazolate Framework-8 (ZIF-8) is a type of metal-organic framework known for its porous structure, high loading capacity, and pH-sensitive degradation. researchgate.netwikipedia.orgscienceasia.org Modification with hyaluronic acid (HA) can provide targeting capabilities due to HA's affinity for CD44 receptors, which are overexpressed on certain cancer cells. nih.govresearchgate.netdovepress.com Research, particularly with Saikosaponin A, has explored HA-modified ZIF-8 nanoparticles for targeted delivery. A study on HA-modified ZIF-8 nanoparticles for the co-delivery of Saikosaponin A and doxorubicin (B1662922) demonstrated excellent stability and high drug-loading capacity. nih.govresearchgate.net The system showed enhanced tumor-targeting capability, with significantly higher drug concentration in the tumor compared to the control group. nih.gov While direct studies on this compound with this specific system were not found, the principles and successful application with Saikosaponin A suggest the potential for similar strategies with this compound.

| Nanoparticle System | Encapsulated Compounds | Key Findings (Saikosaponin A & Doxorubicin) | Citation |

| HA-modified ZIF-8 Nanoparticles | Saikosaponin A, Doxorubicin | Excellent stability | nih.govresearchgate.net |

| High drug-loading capacity (40.07% for SSA, 43.07% for DOX) | nih.govresearchgate.net | ||

| Enhanced tumor-targeting capability | nih.gov | ||

| Significantly improved therapeutic efficacy in a tumor model | nih.gov |

Strategies for Optimization of this compound Delivery

Optimizing the delivery of this compound involves addressing its inherent limitations, such as poor solubility and stability, and developing methods for targeted delivery.

Improving Solubility and Stability in Biological Milieu

Saikosaponins, including Saikosaponin D, are often characterized by poor water solubility, which limits their bioavailability. biosynth.commdpi.comnih.govnih.gov Strategies to improve solubility and stability in biological environments are critical. Cyclodextrins, for instance, have been shown to form inclusion complexes with hydrophobic compounds, enhancing their solubility and stability. biosynth.commdpi.com Studies with Saikosaponin D have demonstrated that complexation with hydroxypropyl-β-cyclodextrin (HPβCD) increased its solubility and improved its activity. biosynth.commdpi.com Saponins (B1172615) themselves can also act as solubilizers for hydrophobic drugs due to their amphiphilic nature. researchgate.net Nanotechnology formulations in general have the potential to significantly enhance the solubility and stability of active ingredients from natural medicines. nih.gov

Enhancing Targeted Delivery to Specific Tissues or Cells

Targeted delivery aims to concentrate the drug at the site of action, thereby increasing efficacy and reducing systemic toxicity. wikipedia.orgmdpi.com For this compound, this could involve utilizing passive or active targeting strategies. Passive targeting often relies on the enhanced permeability and retention (EPR) effect in solid tumors, where nanoparticles can accumulate due to leaky vasculature. wikipedia.org Active targeting involves functionalizing nanocarriers with ligands that bind to specific receptors on target cells, such as the HA-CD44 interaction mentioned earlier. nih.govresearchgate.netdovepress.comwikipedia.org Research on targeted delivery systems for other saikosaponins, such as Saikosaponin D loaded in biomimetic nanoparticles with T7 peptide co-coating and macrophage membranes for cancer cell targeting, highlights the potential for similar approaches with this compound. mdpi.com These strategies aim to improve the drug concentration at the desired site, prolong retention, and minimize exposure to healthy tissues. nih.govmdpi.com

Q & A

Q. How can researchers identify and quantify Saikosaponin H in plant extracts?

Methodological Answer:

- Use UHPLC-Q-TOF-MS for high-resolution identification, leveraging retention times and mass spectra comparisons with reference standards .

- Validate quantification via HPLC with UV detection at optimized wavelengths (e.g., 210 nm for saikosaponins with low UV absorption) .

- Calibrate instruments using internal standards like 2-MBT (m/z 168.0) and DMCA (m/z 209.1) to ensure precision .

Example Workflow:

| Step | Technique | Key Parameters | Reference |

|---|---|---|---|

| Extraction | Methanol/water (70:30) | 40°C, 1 hr | |

| Identification | UHPLC-Q-TOF-MS | Column: C18, gradient elution | |

| Quantification | HPLC-UV | λ = 210 nm, C18 column |

Q. What extraction methods optimize this compound yield while preserving structural integrity?

Methodological Answer:

- Apply response surface methodology (RSM) with Box-Behnken design to model solvent ratio, temperature, and extraction time .

- Microwave-assisted extraction reduces time and degradation risks compared to traditional Soxhlet methods .

- Avoid prolonged exposure to acidic/alkaline conditions to prevent glycoside hydrolysis .

Key Factors from RSM (Example):

| Factor | Level Range | Optimal Value |

|---|---|---|

| Ethanol (%) | 50–90% | 70% |

| Temperature (°C) | 40–80 | 60 |

| Time (min) | 30–90 | 60 |

Advanced Research Questions

Q. How does drought stress influence this compound biosynthesis in Bupleurum roots?

Methodological Answer:

- Conduct transcriptome profiling under controlled drought conditions to identify upregulated genes (e.g., P450s, UGTs ) in the terpenoid backbone pathway .

- Correlate saikosaponin accumulation with phytohormone levels (e.g., ABA, JA) using UHPLC-ESI-MS/MS .

- Validate regulatory roles of transcription factors (e.g., WRKY40, MYB48 ) via CRISPR/Cas9 knockout studies .

Critical Findings:

Q. What experimental designs address contradictions in this compound’s pro-apoptotic vs. cytotoxic effects?

Methodological Answer:

- Use dose-response matrices (e.g., 0.1–10 μM) to differentiate therapeutic vs. toxic thresholds in cancer cell lines (e.g., A549, MCF-7) .

- Pair CCK-8 assays with flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis .

- Validate mechanisms via STAT3 siRNA silencing to isolate this compound’s pathway-specific effects .

Data Conflict Resolution Example:

Q. How can enzymatic biotransformation improve this compound’s bioavailability for pharmacological studies?

Methodological Answer:

- Use recombinant enzymes (e.g., BglPm, BglLk ) to hydrolyze sugar moieties, producing bioactive aglycones like saikogenins .

- Monitor reaction kinetics via TLC and LC/MS to optimize hydrolysis time and enzyme-substrate ratios .

- Assess permeability using Caco-2 cell monolayers to validate enhanced intestinal absorption .

Biotransformation Workflow:

| Substrate | Enzyme | Product | Yield |

|---|---|---|---|

| This compound | BglPm | Prosaikogenin H | 65% |

| Prosaikogenin H | BglLk | Saikogenin H | 85% |

Methodological Challenges and Solutions

Q. How to mitigate batch-to-batch variability in this compound isolation from plant sources?

- Solution: Standardize plant growth conditions (soil pH = 6.5–7.0; organic matter >2%) and use cluster analysis to group high-yield habitats .

- Tool: Apply principal component analysis (PCA) to soil data (N, P, K levels) to predict saikosaponin content .

Q. What statistical approaches ensure reproducibility in this compound’s in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.